Ethyl 3-(4-((5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)propanoate
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Overview
Description
Ethyl 3-(4-((5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)propanoate is a complex organic compound featuring a boronic ester group. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-((5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)propanoate typically involves multiple steps:
Formation of the Boronic Ester Group: This step involves the reaction of 5-fluoro-2-bromobenzyl alcohol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures.
Etherification: The intermediate product is then subjected to etherification with 4-hydroxybenzyl alcohol under basic conditions to form the desired ether linkage.
Esterification: Finally, the compound undergoes esterification with ethyl 3-bromopropanoate in the presence of a base like sodium hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring would ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-((5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)propanoate can undergo various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and produces biaryl compounds.
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding phenol derivative.
Reduction: Reduction of the ester group can be achieved using lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions
Palladium catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydride, used to deprotonate intermediates.
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride.
Major Products
Biaryl compounds: From Suzuki-Miyaura cross-coupling.
Phenol derivatives: From oxidation reactions.
Alcohols: From reduction reactions.
Scientific Research Applications
Chemistry
In organic chemistry, Ethyl 3-(4-((5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)propanoate is used as a building block for the synthesis of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The boronic ester group can be used to create molecules that inhibit proteases, which are enzymes involved in various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the production of durable and high-performance materials.
Mechanism of Action
The mechanism by which Ethyl 3-(4-((5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)propanoate exerts its effects is primarily through its participation in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process forms a new carbon-carbon bond, which is crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in Suzuki-Miyaura reactions.
4,4,5,5-Tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane: A similar boronic ester used in organic synthesis.
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol: A precursor in the synthesis of the target compound.
Uniqueness
Ethyl 3-(4-((5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)propanoate is unique due to its combination of a boronic ester group with a fluoro-substituted benzyl ether. This structure provides enhanced reactivity and selectivity in cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
ethyl 3-[4-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30BFO5/c1-6-28-22(27)14-9-17-7-11-20(12-8-17)29-16-18-15-19(26)10-13-21(18)25-30-23(2,3)24(4,5)31-25/h7-8,10-13,15H,6,9,14,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKKDDUCYIOMSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)COC3=CC=C(C=C3)CCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30BFO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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